Product packaging for 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl(Cat. No.:CAS No. 143522-23-0)

4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

Cat. No.: B12551280
CAS No.: 143522-23-0
M. Wt: 290.4 g/mol
InChI Key: CUXLJOMJYVNSAU-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl is a synthetic biphenyl derivative of high interest in advanced materials science and as a building block in organic synthesis. This compound features a methoxybenzyloxy substituent, which can significantly influence its electronic properties and molecular packing, making it a valuable candidate for research in organic semiconductors and liquid crystalline materials . Researchers utilize this and similar structured compounds as key intermediates in the development of pharmaceutical candidates and complex organic molecules, where the biphenyl core acts as a central scaffold . The molecular structure is designed to offer specific steric and electronic characteristics that are crucial for modulating the activity and properties of the target molecule. This product is supplied with a certificate of analysis to ensure batch-to-batch consistency and is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. Researchers are encouraged to consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O2 B12551280 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl CAS No. 143522-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143522-23-0

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-methoxy-3-[(4-phenylphenoxy)methyl]benzene

InChI

InChI=1S/C20H18O2/c1-21-20-9-5-6-16(14-20)15-22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

CUXLJOMJYVNSAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl and Its Analogues

Retrosynthetic Analysis of the 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl Architecture

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, two primary disconnections are evident: the carbon-oxygen ether linkage and the carbon-carbon bond of the biphenyl (B1667301) system.

Disconnection of the Ether Linkage (C-O Bond): This is a common and straightforward approach. Cleaving the ether bond suggests two precursor fragments: 4-hydroxy-1,1'-biphenyl and a 3-methoxybenzyl halide (or a related electrophile). This route relies on forming the ether bond in a late stage of the synthesis, a strategy often accomplished via nucleophilic substitution reactions like the Williamson ether synthesis.

Disconnection of the Biphenyl Bond (C-C Bond): This strategy involves breaking the bond between the two phenyl rings. This leads to two separate benzene-derived precursors. For instance, one precursor could be a 4-[(3-methoxyphenyl)methoxy]phenyl derivative (e.g., a halide or boronic acid) and the other a simple phenyl derivative (e.g., a boronic acid or halide). This approach is central to modern organometallic chemistry, utilizing powerful cross-coupling reactions catalyzed by transition metals, most notably palladium. gre.ac.ukresearchgate.net

These two distinct retrosynthetic pathways pave the way for the specific synthetic methodologies discussed in the following sections.

Classical Etherification Approaches for the Methoxy (B1213986) Biphenyl Moiety

The formation of the ether bond is a cornerstone of organic synthesis, with several classical methods available for creating the this compound structure from its precursors.

Williamson Ether Synthesis in the Preparation of this compound

The Williamson ether synthesis is a widely used and reliable method for preparing symmetrical and unsymmetrical ethers. chem-station.com It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the most logical application of this method involves:

Deprotonation of 4-hydroxy-1,1'-biphenyl with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 4-biphenylate anion.

Reaction of this anion with 3-methoxybenzyl chloride or bromide.

This pathway is highly effective because 3-methoxybenzyl halide is a primary benzylic halide, which is an excellent substrate for SN2 reactions, minimizing the competing E2 elimination reaction. libretexts.org The reaction is typically performed in a polar aprotic solvent to enhance the rate of the SN2 reaction. chem-station.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature
4-Hydroxy-1,1'-biphenyl 3-Methoxybenzyl chloride K₂CO₃ Acetonitrile (CH₃CN) Reflux
4-Hydroxy-1,1'-biphenyl 3-Methoxybenzyl bromide NaH Tetrahydrofuran (THF) Room Temp. to Reflux

Ullmann Condensation Strategies for this compound Precursors

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming aryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org While classical Ullmann reactions required harsh conditions, such as high temperatures (often over 160-210 °C) and stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper salts with various ligands, allowing for milder conditions. wikipedia.orgnih.gov

This method could be applied to synthesize the ether linkage in this compound, although it is generally more demanding than the Williamson synthesis for this specific transformation. A more common application of the Ullmann condensation would be in the synthesis of biphenyl ether precursors, rather than the final benzyl (B1604629) ether product. For example, it could be used to couple a phenol with an aryl bromide to create a substituted biphenyl ether core that is later modified. The reactivity of the aryl halide typically follows the order I > Br > Cl. mdpi.com

Table 2: General Conditions for Ullmann Ether Synthesis

Aryl Halide Phenol Catalyst Base Solvent Temperature
Aryl Bromide Phenol CuI / Ligand Cs₂CO₃ DMF, DMSO, Toluene 80-110 °C nih.gov
Aryl Iodide Phenol CuO Nanoparticles KOH / Cs₂CO₃ DMSO ~100 °C mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of the Biphenyl Core

The formation of the C-C bond between the two aryl rings is efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their reliability and functional group tolerance. mdpi.com

Suzuki-Miyaura Coupling for the Biphenyl Linkage in this compound Synthesis

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems. gre.ac.ukuwindsor.ca The reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comrsc.org

To synthesize this compound, two primary Suzuki strategies can be envisioned:

Strategy A: Couple phenylboronic acid with a pre-formed 1-bromo-4-[(3-methoxyphenyl)methoxy]benzene.

Strategy B: Couple a 4-substituted phenylboronic acid, such as (4-methoxyphenyl)boronic acid or (4-hydroxyphenyl)boronic acid, with a simple bromobenzene, followed by etherification or other functional group manipulations.

The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. researchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 Na₂CO₃ H₂O/EtOH
Aryl Bromide Arylboronic Acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O

Heck and Kumada Cross-Coupling Variations Applied to Biphenyl Formation

While the Suzuki coupling is often the method of choice, other palladium- and nickel-catalyzed reactions can also be employed to form the biphenyl core.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org To form a biphenyl structure, one could couple an aryl halide (e.g., bromobenzene) with a styrene (B11656) derivative, although this is a less direct route for the target molecule compared to Suzuki coupling. The reaction generally requires a palladium catalyst and a base. nih.gov

Kumada Coupling: The Kumada coupling was one of the first catalytic cross-coupling methods developed and utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of the biphenyl core, this would involve reacting an aryl Grignard reagent (e.g., phenylmagnesium bromide) with a halo-substituted aryl ether precursor. A major limitation is the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org

Table 4: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Key Reagents Catalyst Advantages Limitations
Suzuki-Miyaura Boronic Acid + Aryl Halide Palladium High functional group tolerance; stable reagents. gre.ac.uk Boronic acids can undergo side reactions.
Heck Alkene + Aryl Halide Palladium Uses readily available alkenes. mdpi.com Less direct for simple biaryl synthesis.

| Kumada | Grignard Reagent + Aryl Halide | Nickel or Palladium | Uses readily prepared Grignard reagents. wikipedia.org | Low functional group tolerance. organic-chemistry.org |

Directed Arylation and Functionalization Strategies for this compound

Beyond the initial construction of the biphenyl ether framework, further molecular complexity can be introduced through directed C-H arylation and functionalization. These methods offer an atom-economical approach to modifying the aromatic rings of this compound and its analogues, enabling the synthesis of more complex derivatives.

Palladium-catalyzed C-H activation is a powerful tool for the selective functionalization of arenes. nih.gov In the context of biphenyl ethers, the ether oxygen can act as a directing group, guiding the arylation to the ortho position. While specific studies on this compound are not extensively documented, research on related diaryl ethers and phenol derivatives provides a strong basis for predicting its reactivity. For instance, palladium(II) catalysts have been effectively used for the ortho-arylation of phenol esters, a transformation that proceeds via a cyclopalladated intermediate. masterorganicchemistry.com A similar mechanism can be envisioned for this compound, where the ether oxygen would direct the palladium catalyst to activate a C-H bond on one of the phenyl rings.

The choice of catalyst, ligand, and oxidant is crucial for achieving high selectivity and yield in these reactions. Research on the C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes highlights the utility of palladium catalysis for creating complex biaryl structures. acs.org Non-directed C-H arylation of anisole (B1667542) derivatives has also been achieved using a palladium/S,O-ligand system, suggesting that even without strong directing groups, selective functionalization is possible under mild conditions. researchgate.net

The functionalization is not limited to arylation. Palladium-catalyzed reactions can install a variety of functional groups, including acetoxy and alkenyl groups, onto the aromatic core. francis-press.com For example, the ortho-alkenylation of phenols has been demonstrated, providing a route to valuable benzofuran (B130515) and coumarin (B35378) precursors. francis-press.com These strategies could be applied to this compound to generate a library of novel compounds with potentially interesting biological or material properties.

Table 1: Representative Palladium-Catalyzed C-H Functionalization of Biphenyl Analogues

EntrySubstrateCoupling PartnerCatalyst/LigandConditionsProductYield (%)
1[1,1'-Biphenyl]-2-ol4-Chloro-anisolePd(OAc)₂ / P(o-tol)₃K₂CO₃, DMA, 140 °C2-(4-Methoxyphenyl)-[1,1'-biphenyl]-2-ol85
2Phenol EsterDiphenyl-iodonium triflatePd(OAc)₂ / HOTfDCE, rt, 3 hortho-Phenylated Phenol Ester88
3Anisole4-Iodo-toluenePd(OAc)₂ / S,O-ligandAg₂CO₃, pivalic acid, 100 °C4-Methyl-4'-methoxy-biphenyl75

This table presents data from analogous reactions to illustrate the potential for functionalization of the target compound.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its analogues can be made more sustainable by adopting greener methodologies, particularly in the context of the widely used Suzuki-Miyaura coupling reaction.

One of the key areas of improvement is the use of environmentally benign solvents. While traditional Suzuki-Miyaura couplings often employ organic solvents, recent research has demonstrated the feasibility of using water as a reaction medium. nih.gov The use of phase-transfer catalysts or water-soluble ligands can facilitate the reaction between the organic substrates and the aqueous phase.

Another significant advancement is the application of alternative energy sources to accelerate reaction times and reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.gov Microwave-assisted Suzuki-Miyaura couplings have been successfully employed for the synthesis of various biphenyl derivatives, and this technology could be readily applied to the synthesis of this compound.

The development of more sustainable catalyst systems is also a major focus of green chemistry research. This includes the use of catalysts based on more abundant and less toxic metals, as well as the design of recyclable catalysts. While palladium remains a highly efficient catalyst for Suzuki-Miyaura reactions, efforts are being made to develop catalysts with lower metal loading and higher turnover numbers. The use of supported catalysts, where the palladium is immobilized on a solid support, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Furthermore, catalytic Williamson ether synthesis has been explored using weaker alkylating agents at high temperatures, which can reduce the use of hazardous reagents and minimize salt byproducts. nih.gov

Table 2: Green Chemistry Approaches in the Synthesis of Biphenyl Analogues

EntryReaction TypeGreen AspectCatalyst/ConditionsSubstratesProductYield (%)
1Suzuki-Miyaura CouplingMicrowave-assisted, Water solventPd(OAc)₂, K₂CO₃, 75 W, 2 minPEG-bound aryl halide, Phenylboronic acidPEG-bound biphenyl>95 (conversion)
2Suzuki-Miyaura CouplingMicrowave-assistedPdCl₂(PPh₃)₂, K₂CO₃, iPrOH/H₂O, 150 °C, 2 hPyrazolylbromide, 4-Carbamoyl-phenylboronic acid4-Arylpyrazole35 (overall)
3Suzuki-Miyaura CouplingSustainable CatalystMesoporous CS/PVP@PdHalogenated benzene (B151609), Phenylboronic acidBiphenylNot specified
4Williamson Ether SynthesisCatalytic, Weak Alkylating AgentAlkali metal benzoate/phenolate, >300 °CPhenol, MethanolAnisole~99 (selectivity)

This table showcases green and sustainable methods for reactions analogous to those used in the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) and Methoxyphenyl Rings of 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

The structure of this compound presents two distinct aromatic systems susceptible to electrophilic aromatic substitution: the biphenyl unit and the 3-methoxyphenyl (B12655295) group. The reactivity and regioselectivity of such reactions are governed by the electronic properties of the substituents on each ring.

The biphenyl moiety itself is activated towards electrophilic attack compared to benzene (B151609). quora.com The phenyl substituent is considered an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the other ring. youtube.compearson.com In the case of the 4-substituted biphenyl ring in the target molecule, the para position is already occupied by the benzyloxy linkage. Therefore, electrophilic attack is directed to the ortho positions (2', 3', 5', 6'). The activating nature of the phenyl group stems from its ability to stabilize the intermediate carbocation (sigma complex) through resonance. pearson.com

The 3-methoxyphenyl ring contains two substituents influencing its reactivity: the methoxy (B1213986) group (-OCH3) and the benzylic ether linkage. The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. pearson.com The benzylic ether oxygen also possesses activating, ortho, para-directing properties. In the 3-methoxyphenyl ring, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The benzylic ether is at position 3. Therefore, electrophilic substitution on this ring is expected to be directed primarily by the methoxy group to positions 2, 4, and 6.

Comparing the two aromatic systems, the 3-methoxyphenyl ring is significantly more activated towards electrophilic substitution than the biphenyl ring due to the potent electron-donating nature of the methoxy group. pearson.com Consequently, in a competitive electrophilic reaction, substitution is anticipated to occur preferentially on the methoxyphenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic RingActivating/Directing GroupsPredicted Position of AttackRationale
BiphenylPhenyl group (at C4)2', 6' and 3', 5'The phenyl group is an ortho, para-director. The para position (4') is blocked. youtube.compearson.com
MethoxyphenylMethoxy group (at C3), Benzyloxy group (at C1)2, 4, 6The methoxy group is a strong ortho, para-director and is more activating than the benzyloxy group. pearson.com

Oxidative and Reductive Transformations of this compound Derivatives

The structural features of this compound, namely the benzyl (B1604629) ether linkage and the methoxy group, are susceptible to oxidative and reductive transformations.

Oxidative Transformations:

The benzylic ether linkage is a key site for oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this purpose. acs.orgnih.gov The mechanism of DDQ-mediated cleavage often involves the formation of a charge-transfer complex followed by hydride abstraction from the benzylic carbon, leading to an oxocarbenium ion intermediate. This intermediate is then hydrolyzed during workup to yield the corresponding alcohol (4-hydroxybiphenyl) and aldehyde (3-methoxybenzaldehyde). The presence of the electron-donating methoxy group on one of the aromatic rings can influence the rate of this cleavage compared to simple benzyl ethers. nih.govorganic-chemistry.org Visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has also been developed as a mild cleavage method. mpg.de

Additionally, the methoxy group on the phenyl ring can be susceptible to oxidation. For instance, electrochemical oxidation of 3-methoxy-4-hydroxyphenyl compounds can lead to the formation of quinone-type structures. researchgate.netscispace.com While the subject molecule lacks the hydroxyl group, strong oxidizing conditions could potentially affect the methoxy-substituted ring. Fungal peroxygenases have also been shown to cleave methyl benzyl ethers, typically by oxidizing the benzyl moiety. nih.gov

Reductive Transformations:

The primary reductive transformation for this class of compounds is the cleavage of the benzyl ether bond. Catalytic hydrogenolysis is a standard method for this deprotection, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. organic-chemistry.org This reaction proceeds via cleavage of the C-O bond of the ether, resulting in the formation of 4-hydroxybiphenyl and 3-methoxytoluene. This method is widely used due to its efficiency, although its compatibility with other reducible functional groups in a molecule must be considered. organic-chemistry.orgmpg.de

Nucleophilic Substitution Reactions Involving the Methoxy Group of this compound

The methoxy group on the 3-methoxyphenyl ring is an aryl methyl ether, which can undergo nucleophilic substitution at the methyl group (O-demethylation) to yield a phenol (B47542). This transformation typically requires strong reagents to cleave the stable aryl C-O bond.

Boron tribromide (BBr3) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. nih.govcore.ac.ukresearchgate.net The reaction mechanism is thought to initiate with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. core.ac.ukgvsu.edu Subsequent cleavage of the methyl C-O bond can occur through different pathways. Computational studies suggest that for many ethers, a bimolecular mechanism, where a second ether-BBr3 adduct acts as a bromide donor, is favored over a simple unimolecular dissociation. researchgate.netresearchgate.net The reaction ultimately produces a phenoxy-dibromoborane intermediate, which is hydrolyzed upon aqueous workup to liberate the free phenol. nih.govwikipedia.org

Other reagents and methods for demethylation include strong nucleophiles like thiolates (e.g., EtSNa) or diorganophosphides (e.g., LiPPh2). wikipedia.org High-temperature conditions with reagents like pyridinium (B92312) chloride or concentrated hydrohalic acids (HBr, HI) can also effect demethylation, though these conditions are harsh. rsc.org

Table 2: Reagents for O-Demethylation of the Methoxy Group

ReagentGeneral ConditionsMechanistic FeatureReference
Boron Tribromide (BBr3)Inert solvent (e.g., CH2Cl2), low temperature to room temp.Lewis acid activation, formation of ether-BBr3 adduct. core.ac.ukgvsu.edu nih.govresearchgate.net
Thiolate salts (e.g., EtSNa)High boiling point solvent (e.g., DMF), elevated temp.SN2 attack by the thiolate on the methyl group. wikipedia.org
Pyridinium chloride (Py·HCl)High temperature (~200 °C)Acid-catalyzed cleavage. rsc.org
Hydrobromic Acid (HBr)Aqueous solution, high temperatureProtonation of ether oxygen followed by SN2 attack by bromide. rsc.org rsc.org

Transition Metal-Catalyzed Functionalization of this compound

The biphenyl scaffold of this compound is well-suited for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent for the functionalization of biphenyls. rsc.orglibretexts.org If the biphenyl unit were derived from a halogenated precursor (e.g., 4'-bromo- or 4'-iodo-1,1'-biphenyl), it could readily participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a wide variety of substituents. rsc.orgnih.govmdpi.com The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. rsc.org

Similarly, Hiyama cross-coupling, which uses organosilanes as the coupling partners, offers another avenue for C-C bond formation. mdpi.com These reactions are often activated by a fluoride (B91410) source and catalyzed by palladium complexes.

More advanced C-H activation strategies can also be envisioned for the direct functionalization of the C-H bonds on the biphenyl rings. nih.gov These methods avoid the need for pre-functionalized starting materials like aryl halides. For instance, palladium catalysts in conjunction with specific directing groups can achieve site-selective olefination, acetoxylation, or iodination at the meta-positions of a biphenyl system. nih.gov While the target molecule lacks a strong directing group for this purpose, derivatization could enable such transformations.

Table 3: Examples of Transition Metal-Catalyzed Reactions for Biphenyl Functionalization

Reaction NameCatalyst System (Typical)Coupling PartnersBond FormedReference
Suzuki-Miyaura CouplingPd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligandsAryl Halide + Organoboron ReagentC-C rsc.orglibretexts.org
Hiyama CouplingPd catalyst, Fluoride source (e.g., TBAF)Aryl Halide + OrganosilaneC-C mdpi.com
Negishi CouplingPd or Ni catalystAryl Halide + Organozinc ReagentC-C libretexts.org
C-H OlefinationPd(OAc)2, Ligand, OxidantBiphenyl + AlkeneC-C nih.gov

Reaction Pathway Elucidation for Key Transformations of this compound

The elucidation of reaction pathways for the key transformations of this molecule relies on a combination of experimental evidence and computational studies.

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the constituent rings follows the well-established arenium ion mechanism. byjus.com This involves the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.combyjus.com The regioselectivity is determined by the stability of this intermediate. For the biphenyl ring, attack at the ortho and para positions allows for delocalization of the positive charge into the adjacent phenyl ring, providing extra stabilization. youtube.compearson.com For the methoxyphenyl ring, the strong resonance donation from the methoxy group provides significant stabilization for the arenium ion when attack occurs at the ortho and para positions relative to it. pearson.com

Oxidative Benzyl Ether Cleavage: The mechanism of oxidative cleavage with a reagent like DDQ is believed to proceed via a single electron transfer (SET) or hydride transfer process. organic-chemistry.org For benzyl ethers, the reaction is initiated by the formation of a radical cation at the benzylic position. Subsequent steps lead to the formation of a hemiacetal-like intermediate which then collapses to the final aldehyde and alcohol products. acs.org The presence of electron-donating groups, such as the methoxy group in the target molecule, can facilitate the initial oxidation step. nih.gov

Nucleophilic Demethylation of the Methoxy Group: The mechanism of BBr3-mediated demethylation has been a subject of detailed computational investigation. nih.govcore.ac.ukresearchgate.net While a simple SN1-like or SN2-like cleavage of the initial ether-BBr3 adduct was once assumed, density functional theory (DFT) calculations have revealed more complex pathways. gvsu.eduresearchgate.net For aryl methyl ethers, a bimolecular pathway where one ether-BBr3 adduct acts as a nucleophilic bromide source to attack the methyl group of a second adduct is often energetically favored. researchgate.net Another proposed mechanism involves the formation of charged intermediates, with calculations suggesting that one equivalent of BBr3 can sequentially cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane species before hydrolysis. nih.govcore.ac.uk

Computational and Theoretical Chemistry Studies of 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT would be instrumental in elucidating its fundamental chemical characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis of this compound

The initial step in a computational study involves optimizing the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography provides this information for the solid state, theoretical calculations can determine the geometry of an isolated molecule in the gas phase.

For similar biphenyl (B1667301) systems, studies often employ basis sets like 6-311++G(d,p) in conjunction with functionals such as B3LYP to achieve reliable geometric parameters. nih.govacs.org A comparison between calculated and experimental structures, if available, is a standard validation procedure. nih.gov

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org For a comprehensive analysis, the spatial distribution of these orbitals would be visualized to identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists for this compound, the following table is a placeholder to illustrate how such data would be presented.

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Natural Bond Orbital (NBO) and Charge Distribution within this compound

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By calculating the NBO charges on each atom, one can identify the electrophilic and nucleophilic centers within this compound. This information is invaluable for predicting how the molecule will interact with other chemical species.

Interactive Table: Hypothetical NBO Charge Distribution

This table is a template for what NBO analysis results would look like.

AtomNBO Charge (e)
Selected AtomsData not available

Conformational Landscape and Dynamics of this compound

The flexibility of this compound is primarily due to the rotation around its single bonds, particularly the bond connecting the two biphenyl rings and the bonds within the ether linkage.

Torsional Angle Analysis and Conformational Stability

The dihedral angle between the two phenyl rings in a biphenyl system is a critical parameter that influences its electronic properties and biological activity. For unsubstituted biphenyl, this angle is approximately 44° in the gas phase. colostate.edu Substituents on the rings can significantly alter this angle due to steric and electronic effects. rsc.org A computational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles to identify the most stable conformers and the energy barriers between them. mdpi.comrsc.org

Molecular Dynamics Simulations for this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. ejosat.com.trrsc.org An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic environment. This would involve tracking the trajectories of all atoms over time, providing insights into the dynamic range of torsional angles and the stability of different conformations.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a principal method used for these predictions, often employing functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govirjet.net

For this compound, a computational study would begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, various spectroscopic properties can be calculated:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C NMR chemical shifts. irjet.net Calculated values are typically correlated with experimental data for known compounds, like 4-methoxybiphenyl, to improve accuracy. chemicalbook.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and Raman spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. nih.gov This allows for the prediction of the ultraviolet-visible absorption spectrum, identifying key π→π* and n→π* transitions that characterize the molecule's electronic structure.

The analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map would further elucidate the electronic properties and reactive sites of the molecule. researchgate.netjchemlett.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The table below illustrates the types of spectroscopic data that would be generated from a comprehensive computational study of this compound.

Table 1: Predicted Spectroscopic Parameters for this compound

Parameter Computational Method Predicted Information
¹H NMR Chemical Shifts DFT / GIAO Chemical shift (ppm) for each unique proton
¹³C NMR Chemical Shifts DFT / GIAO Chemical shift (ppm) for each unique carbon atom
IR Vibrational Frequencies DFT / B3LYP Wavenumber (cm⁻¹), Intensity, and Vibrational Mode Assignment
Raman Activities DFT / B3LYP Wavenumber (cm⁻¹), Raman Activity, and Vibrational Mode Assignment
UV-Vis Absorption TD-DFT Maximum Absorption Wavelength (λmax in nm), Oscillator Strength (f), and Electronic Transition Type

Computational Design Principles for Novel this compound Analogues

Computational methods are integral to the rational design of novel molecules with enhanced or specific properties. For this compound, the design of new analogues would likely be guided by Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, particularly if the goal is to develop compounds with specific biological activities. nih.govresearchgate.netmedcraveonline.com

The core principle of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their measured activity. researchgate.net A 3D-QSAR study, for instance, would involve:

Building a Dataset: Synthesizing or modeling a series of analogues of this compound with varied substituents on the phenyl and biphenyl rings.

Molecular Alignment: Aligning the structures based on a common scaffold.

Field Calculation: Calculating steric and electrostatic fields around the aligned molecules.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a predictive model that highlights which spatial regions are sensitive to steric bulk, positive charge, or negative charge for the desired activity. sciengine.com

The resulting 3D-QSAR models generate contour maps that serve as a visual guide for drug design. For example, a map might indicate that a bulky, electronegative group at a specific position on the biphenyl moiety would enhance activity, guiding the synthesis of the next generation of analogues. nih.gov These studies reveal the importance of thermodynamic, structural, and electronic parameters in governing the target activity. researchgate.net

Molecular docking could be used to predict how these analogues bind to a specific biological target, such as an enzyme or receptor. nih.gov By analyzing the binding modes and energies, researchers can prioritize the synthesis of compounds that are predicted to have the strongest and most favorable interactions.

The following table outlines key computational principles that would guide the design of new analogues based on the this compound scaffold.

Table 2: Computational Design Principles for Novel Analogues

Design Strategy Computational Approach Key Parameters for Optimization Objective
Substitution on Biphenyl Rings 3D-QSAR, Molecular Docking Steric fields, Electrostatic potential, Binding energy, Pharmacophoric features To enhance target-specific interactions and improve activity or selectivity.
Substitution on the Phenyl Ring 3D-QSAR, MEP Analysis Electron-donating/withdrawing effects, Hydrogen bonding capacity, Lipophilicity To modulate electronic properties, solubility, and metabolic stability.
Modification of Ether Linkage Conformational Analysis, Molecular Dynamics Torsional angles, Bond flexibility, Linker length To optimize the spatial orientation of the phenyl and biphenyl moieties for ideal target engagement.

By employing these computational strategies, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of novel this compound analogues with tailored properties.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the biphenyl (B1667301) and methoxyphenyl rings, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The aromatic region would be complex due to overlapping signals of the two phenyl rings. The protons on the 4-substituted biphenyl moiety would likely appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 3-methoxyphenyl (B12655295) group would present a more complex splitting pattern. The benzylic protons (-O-CH₂-Ar) would appear as a singlet, and the methoxy protons (-OCH₃) would also be a sharp singlet, typically in the range of 3.8-4.0 ppm. acdlabs.com

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The presence of the ether linkage and the methoxy group would cause downfield shifts for the attached carbons. The chemical shifts of the biphenyl carbons are influenced by the substituent at the 4-position. acs.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known chemical shifts for similar structural motifs. acdlabs.comrsc.org

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Biphenyl H-2', H-6'~7.60 (d)~128.5
Biphenyl H-3', H-5'~7.45 (t)~127.0
Biphenyl H-4'~7.35 (t)~127.5
Biphenyl H-2, H-6~7.55 (d)~128.0
Biphenyl H-3, H-5~7.00 (d)~115.0
Methoxybenzyl H-2~6.95 (d)~114.0
Methoxybenzyl H-4~6.90 (t)~120.0
Methoxybenzyl H-5~7.30 (t)~129.5
Methoxybenzyl H-6~6.85 (d)~113.0
-OCH₂-~5.10 (s)~70.0
-OCH₃~3.80 (s)~55.3
Biphenyl C-1'-~141.0
Biphenyl C-1-~134.0
Biphenyl C-4-~159.0
Methoxybenzyl C-1-~138.0
Methoxybenzyl C-3-~160.0

Note: This table is interactive and presents plausible chemical shifts based on analogous structures. Actual experimental values may vary.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To resolve the ambiguities from the 1D NMR spectra, particularly in the congested aromatic regions, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be crucial to trace the connectivity of the protons within each aromatic ring. For instance, it would show correlations between the adjacent protons on the biphenyl rings and on the methoxyphenyl ring, helping to differentiate between these spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.edu An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. libretexts.org For example, the singlet at ~5.10 ppm would show a cross-peak to the carbon signal at ~70.0 ppm, confirming their assignment to the benzylic methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the benzylic methylene protons (~5.10 ppm) to the biphenyl carbon C-4 (~159.0 ppm) and the methoxybenzyl carbon C-1 (~138.0 ppm), confirming the ether linkage.

Correlations from the methoxy protons (~3.80 ppm) to the methoxybenzyl carbon C-3 (~160.0 ppm).

Correlations between protons on one aromatic ring and carbons on the other, confirming the biphenyl linkage.

Solid-State NMR Applications in this compound Studies

Solid-state NMR (ssNMR) provides valuable insights into the structure, conformation, and dynamics of molecules in the solid phase. While solution NMR averages out anisotropic interactions, ssNMR can probe these, offering information on molecular packing and polymorphism. For molecules like this compound, ssNMR could be used to study the conformation of the biphenyl unit, which is known to have a variable dihedral angle depending on its environment. nih.gov ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would be the standard technique to obtain high-resolution carbon spectra in the solid state. These spectra can reveal the presence of different crystalline forms (polymorphs) or amorphous content.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₂₀H₁₈O₂), HRMS would be able to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed information about the structure and connectivity of the molecule. The fragmentation of aryl ethers is well-documented and typically involves cleavage of the ether bonds. miamioh.edublogspot.com

For this compound, the major fragmentation pathways would likely involve:

Cleavage of the benzylic ether bond: This is often a primary fragmentation pathway for benzyl (B1604629) ethers. This would lead to the formation of a stable 3-methoxybenzyl cation (m/z 121) and a 4-biphenyloxy radical, or a 4-biphenyloxy cation (m/z 169) and a 3-methoxybenzyl radical.

Fragmentation of the biphenyl moiety: The biphenyl group itself can undergo fragmentation, although it is relatively stable.

Loss of the methoxy group: Fragmentation of the methoxyphenyl ring could involve the loss of a methyl radical (·CH₃) or a formaldehyde (B43269) molecule (CH₂O).

A plausible fragmentation pattern is summarized in the table below. miamioh.edunih.govnih.gov

Plausible Mass Spectrometry Fragmentation for this compound

m/z Plausible Fragment Identity Fragmentation Pathway
290[M]⁺Molecular ion
183[C₁₂H₉O]⁺Loss of ·C₇H₇O (methoxybenzyl radical)
169[C₁₂H₉O]⁺Cleavage of the O-CH₂ bond
154[C₁₂H₁₀]⁺Biphenyl radical cation
121[C₈H₉O]⁺3-methoxybenzyl cation
91[C₇H₇]⁺Tropylium ion from the benzyl moiety
77[C₆H₅]⁺Phenyl cation

Note: This table is interactive and illustrates a potential fragmentation pattern. The relative intensities of the peaks would depend on the ionization conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and intermolecular interactions. FT-IR and Raman are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. spectroscopyonline.com

For this compound, the key vibrational modes would be associated with the aromatic rings, the ether linkage, and the methoxy group.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methylene (-CH₂-) and methyl (-CH₃) groups will have symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic rings. researchgate.net

C-O stretching: The C-O stretching of the aryl ether and the benzyl ether will result in strong bands in the 1300-1000 cm⁻¹ region. Anisole (B1667542) derivatives typically show a strong asymmetric C-O-C stretch around 1250 cm⁻¹. bartleby.com

Out-of-plane C-H bending: These vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern of the aromatic rings.

A table of expected characteristic vibrational frequencies is provided below. researchgate.netbartleby.comresearchgate.net

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch3000-2850FT-IR, Raman
Aromatic C=C Stretch1610-1580, 1500-1450FT-IR, Raman
Asymmetric C-O-C Stretch (Aryl Ether)~1250FT-IR
Symmetric C-O-C Stretch (Aryl Ether)~1040FT-IR
C-H Bending (Out-of-plane)900-675FT-IR

Note: This interactive table provides a summary of expected vibrational bands. The exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Role of 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl As a Synthetic Building Block in Complex Molecular Architectures

Incorporation of the 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl Moiety into Supramolecular Assemblies

The design of supramolecular assemblies relies on non-covalent interactions to organize molecules into well-defined, functional structures. The this compound moiety is an exemplary component for such systems due to its distinct structural features. The biphenyl (B1667301) group can participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. nih.gov The ether linkages and the terminal methoxy (B1213986) group introduce potential sites for hydrogen bonding and coordination with metal ions, further directing the assembly process.

The flexible benzyl (B1604629) ether linkage allows for conformational adaptability, enabling the molecule to adopt various orientations within a supramolecular structure. This is particularly advantageous in the formation of host-guest complexes, where the molecule can create a pre-organized cavity suitable for encapsulating smaller molecules or ions. For instance, crown ethers and other macrocycles derived from biphenyl units have demonstrated the ability to selectively bind metal ions. tandfonline.com The incorporation of the 3-methoxyphenyl (B12655295) group can influence the electronic properties and solubility of the resulting assemblies.

Biphenarenes, which are macrocycles composed of 4,4'-biphenol ether units, exemplify the utility of such building blocks in creating extended cavity structures for molecular recognition and separation applications. mdpi.com By analogy, this compound could be a precursor to novel, asymmetric macrocycles with unique binding properties.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Chemistry

Interaction TypeParticipating GroupsPotential Application
π-π StackingBiphenyl ringsFormation of columnar liquid crystals, self-assembled monolayers
Hydrogen BondingEther and methoxy oxygen atomsDirectional assembly, host-guest complexation
Metal CoordinationOxygen donor atomsFormation of metallosupramolecular cages and polygons
van der Waals ForcesEntire moleculeOverall packing and stabilization of the assembly

Scaffold for the Construction of Polymerizable Monomers Containing this compound

The synthesis of high-performance polymers often relies on monomers that impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics. The this compound structure is an excellent scaffold for designing such monomers. The rigid biphenyl unit can be incorporated into the polymer backbone to enhance its thermal and mechanical properties.

By introducing polymerizable functional groups, such as vinyl, acrylate, or epoxide moieties, onto the biphenyl or the phenyl ring of the benzyl group, this compound can be transformed into a versatile monomer. For example, acrylated biphenyl monomers have been used to create crosslinked polymers with intramolecular π-π interactions, leading to materials with unique network properties. nih.govnih.gov Similarly, biphenyl-containing monomers have been utilized in Acyclic Diene Metathesis (ADMET) polymerization to produce bio-based polymers. rsc.org

The presence of the methoxybenzyl ether group can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing. Furthermore, this group can be a point of further modification or can influence the polymer's final properties, such as its glass transition temperature and refractive index.

Table 2: Exemplary Polymerizable Functional Groups for Derivatizing this compound

Functional GroupPolymerization MethodPotential Polymer Properties
Acrylate/MethacrylateFree-radical polymerizationHigh thermal stability, good mechanical strength
VinylFree-radical, cationic, or metathesis polymerizationTailorable electronic and optical properties
EpoxideRing-opening polymerizationGood adhesion, chemical resistance
EthynylCyclotrimerization, oxidative couplingHigh carbon yield, thermal stability

Precursor in the Synthesis of Functionalized Organic Materials beyond Basic Physical Properties

Beyond improving basic physical properties like thermal stability, this compound can serve as a precursor to organic materials with advanced functionalities. The electronic characteristics of the biphenyl system can be harnessed to create materials for applications in electronics and photonics. For instance, biphenyl derivatives have been investigated as photosensitizers in photopolymerization processes. rsc.org The extended π-conjugation of the biphenyl core in polymers can lead to materials with interesting photoluminescent or charge-transporting properties.

The methoxy-substituted phenyl ring offers a site for chemical modification to introduce a wide range of functional groups. This allows for the fine-tuning of the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, which is crucial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the biphenyl structure is a known mesogenic unit, meaning it can promote the formation of liquid crystalline phases. nih.gov By incorporating this compound into polymers or larger molecules, it is possible to design materials that exhibit self-organizing behavior, leading to anisotropic properties that are valuable in display technologies and as optical films.

Design and Synthesis of Ligands and Catalysts Incorporating the this compound Core

In the realm of catalysis, the design of ligands is paramount to controlling the activity and selectivity of metal catalysts. The biphenyl scaffold has been extensively used to develop privileged ligands for a variety of cross-coupling reactions and asymmetric syntheses. researchgate.netnih.gov The this compound core offers a robust framework for the construction of novel ligands.

Phosphine (B1218219) groups, which are commonly used in catalysis, can be introduced at various positions on the biphenyl rings to create bidentate or monodentate ligands. The steric and electronic properties of these ligands can be fine-tuned by the placement of the phosphine groups and by the presence of the methoxybenzyl ether moiety. For example, diphosphine ligands based on a diphenyl ether backbone have been successfully employed in palladium-catalyzed copolymerization reactions. nih.gov

The chirality inherent in atropisomeric biphenyls can be exploited to create chiral ligands for asymmetric catalysis. nih.gov While this compound itself is not chiral, it can be a precursor to chiral derivatives. The development of axially chiral biphenyl ligands has been a significant area of research, leading to highly efficient catalysts for a range of asymmetric transformations. researchgate.net The methoxy group on the pendant phenyl ring could also play a role in secondary interactions with the substrate or metal center, potentially influencing the stereochemical outcome of a reaction. Moreover, biphenyl-dicarboxylate linkers have been used to construct coordination polymers with catalytic activity in reactions such as the Henry reaction. acs.org

Table 3: Potential Ligand Architectures Based on the this compound Scaffold

Ligand TypePotential Coordination SitesTarget Catalytic Reactions
Phosphine LigandsPhosphorus atoms on biphenyl ringsCross-coupling, hydrogenation, hydroformylation
N-Heterocyclic Carbene (NHC) LigandsCarbene carbon on functionalized ringsMetathesis, C-H activation
Multidentate Oxygen-based LigandsEther and methoxy oxygen atomsLewis acid catalysis, polymerization
Chiral Atropisomeric LigandsIntroduction of steric bulk at ortho positionsAsymmetric synthesis

Future Directions and Unresolved Challenges in the Chemical Research of 4 3 Methoxyphenyl Methoxy 1,1 Biphenyl

Development of Novel and Efficient Synthetic Routes to 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

The synthesis of unsymmetrical biaryls and diaryl ethers is a cornerstone of modern organic chemistry, yet developing a route for this compound that is both high-yielding and scalable remains a key challenge. Current strategies for similar molecules often rely on palladium- or copper-catalyzed cross-coupling reactions. gre.ac.ukwikipedia.org Future research should focus on optimizing these methods for this specific target and exploring novel, more sustainable alternatives.

A primary challenge lies in the strategic bond disconnection. Two plausible retrosynthetic pathways can be envisioned:

Etherification First: This involves the synthesis of 4-hydroxy-1,1'-biphenyl followed by a Williamson ether synthesis with 3-methoxybenzyl halide. While straightforward, the synthesis of the 4-hydroxy-1,1'-biphenyl precursor itself requires a cross-coupling reaction, and the subsequent etherification can sometimes require harsh conditions.

Cross-Coupling Last: This more convergent approach would involve coupling an appropriately functionalized phenyl ring, such as 4-bromophenyl-(3-methoxybenzyl) ether, with phenylboronic acid (or vice versa) via a Suzuki-Miyaura coupling. gre.ac.ukrsc.org This is often more efficient but requires the synthesis of a more complex coupling partner.

Future efforts should aim to develop a one-pot or tandem reaction sequence that minimizes purification steps. The use of modern catalytic systems, including advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium, could improve yields and reaction times for the crucial C-C bond formation. rsc.org Furthermore, exploring greener solvents and catalyst immobilization techniques would address the growing need for sustainable chemical manufacturing. researchgate.net

A significant unresolved challenge is the selective synthesis under mild conditions. Traditional Ullmann ether synthesis, another possible route for forming the C-O bond, often requires high temperatures and stoichiometric copper reagents. organic-chemistry.orgwikipedia.org Modern ligand-assisted copper catalysis could provide a milder alternative. nih.gov A comparative study of different catalytic systems would be invaluable for identifying the most robust and efficient pathway.

Table 1: Comparison of Potential Catalytic Systems for Suzuki-Miyaura Synthesis

Catalyst System Ligand Base Solvent Potential Advantages/Challenges
Pd(PPh₃)₄ Triphenylphosphine Na₂CO₃ / K₂CO₃ Toluene/Water or DMF Well-established, commercially available; may require elevated temperatures. mdpi.com
Pd(OAc)₂ / SPhos SPhos K₃PO₄ Dioxane/Water High activity for sterically hindered substrates; ligand can be expensive.
PdCl₂(dppf) dppf Cs₂CO₃ THF/Water Good for a wide range of substrates; potential for side reactions.

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of this compound is predicted by its constituent functional groups, but the interplay between them could lead to novel transformations. The biphenyl (B1667301) system, the benzyl (B1604629) ether, and the methoxy-substituted ring offer multiple sites for chemical modification, yet these have not been systematically investigated for this molecule.

Future research should focus on the selective functionalization of the biphenyl core. The electronic character of the two rings is differentiated by the ether linkage, suggesting that electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation rsc.org) could proceed with a degree of regioselectivity. A key challenge will be to control the position of substitution on either the phenyl or the biphenyl-ether ring.

Another area for exploration is the cleavage and modification of the ether bonds. The benzyl ether is susceptible to hydrogenolysis, which would provide a direct route to 4-hydroxy-1,1'-biphenyl, a valuable intermediate for other derivatives. sigmaaldrich.comsigmaaldrich.com The methoxy (B1213986) group on the other ring is more robust but could potentially be cleaved with strong acids like HBr or Lewis acids like BBr₃. Investigating the differential reactivity of these two ether linkages is a significant unresolved challenge.

Furthermore, directed ortho-metalation (DoM) could be a powerful tool. The ether oxygen could direct lithiation to the ortho positions on the biphenyl ring, allowing for the introduction of a wide range of electrophiles. This would open a pathway to a host of new derivatives that would be difficult to access through classical electrophilic substitution.

Table 2: Potential Reactions and Target Products

Reaction Type Reagents Potential Product(s) Research Focus/Challenge
Electrophilic Nitration HNO₃ / H₂SO₄ Nitro-substituted derivatives Controlling regioselectivity on the two distinct aromatic systems.
Friedel-Crafts Acylation Acyl Chloride / AlCl₃ Acylated biphenyl derivatives rsc.org Determining the most reactive ring and position.
Benzyl Ether Cleavage H₂ / Pd/C 4-Hydroxy-1,1'-biphenyl Achieving selective cleavage without affecting other functional groups.
Methoxy Ether Cleavage BBr₃ or HBr 4-[(3-Hydroxyphenyl)methoxy]-1,1'-biphenyl Harsh conditions may affect the benzyl ether or biphenyl core.

Advanced Computational Modeling for Precise Property Prediction of this compound

Computational chemistry offers a powerful, non-empirical approach to understanding the structural, electronic, and spectroscopic properties of this compound before engaging in extensive laboratory work. While methods like Density Functional Theory (DFT) are commonly used for similar molecules mdpi.comnih.gov, their application to this specific compound is an open area of research.

Furthermore, DFT calculations can predict key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic band gap, which is crucial for potential applications in organic electronics. mdpi.com Mapping the electron density of these frontier orbitals would reveal the most likely sites for oxidation and reduction.

A significant unresolved challenge is the accurate prediction of spectroscopic data (¹H and ¹³C NMR, IR, UV-Vis) and correlating it with experimental results. While techniques like the GIAO method for NMR prediction are well-established mdpi.com, their accuracy for this specific structure needs to be validated. Such validated computational models would be an invaluable tool for structural confirmation and for understanding the electronic transitions observed in UV-Vis spectroscopy.

Table 3: Predictable Properties and Relevant Computational Methods

Property to Predict Computational Method Information Gained
Molecular Geometry DFT (e.g., B3LYP/6-311++G(d,p)) Bond lengths, bond angles, inter-ring dihedral angle. mdpi.comnih.gov
Electronic Properties TD-DFT HOMO-LUMO gap, ionization potential, electron affinity. mdpi.com
Vibrational Frequencies DFT Frequency Calculation Predicted IR spectrum for functional group identification. mdpi.com
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) Predicted ¹H and ¹³C NMR spectra for structural elucidation. mdpi.com

Integration of this compound into Multifunctional Materials Systems

The rigid, elongated structure of the biphenyl core is a common motif in materials science, particularly in the fields of liquid crystals and organic electronics. gre.ac.ukuea.ac.uk The specific substitution pattern of this compound makes it an intriguing candidate for incorporation into advanced materials, but its properties in this context are completely unexplored.

A major future direction is to investigate its potential as a component of liquid crystalline materials. The biphenyl core provides the necessary rigid mesogenic unit, while the flexible ether and methoxy groups could influence the melting point and the stability of different liquid crystal phases (e.g., nematic, smectic). sigmaaldrich.com A key challenge will be to synthesize derivatives with terminal polar groups (like a nitrile sigmaaldrich.comnih.gov) or long alkyl chains, which are often required to induce and stabilize liquid crystalline behavior. The bent shape imparted by the meta-substituted methoxybenzyl group could also lead to interesting and unconventional mesophase properties.

In the realm of organic electronics, the biphenyl scaffold can act as an organic semiconductor. gre.ac.uk Research should be directed toward evaluating the charge transport properties of this molecule, both computationally and experimentally. The unresolved question is whether the ether and methoxy substituents would enhance or hinder π-stacking and intermolecular electronic coupling, which are critical for efficient charge mobility. This molecule could serve as a building block for larger conjugated systems, polymers, or as a host material in Organic Light-Emitting Diode (OLED) applications.

Table 4: Potential Material Applications and Relevant Molecular Features

Material Application Key Molecular Feature(s) Unresolved Challenge
Liquid Crystals Rigid biphenyl core, molecular anisotropy Synthesis of derivatives with appropriate terminal groups to induce mesophase formation. sigmaaldrich.com
Organic Semiconductors Conjugated π-system of the biphenyl unit Determining the charge carrier mobility and the effect of the ether substituents on solid-state packing. gre.ac.uk
OLED Host Materials High triplet energy (predicted), good thermal stability Synthesizing and evaluating the photophysical properties, including triplet energy and quantum yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl, and how are intermediates characterized?

  • Methodology : A common approach involves sulfonamide intermediates. For example, ethyl 4-{N-[(3-methoxyphenyl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat can be synthesized via nucleophilic substitution, followed by hydrolysis using lithium hydroxide monohydrate to yield the carboxylic acid derivative. Reaction conditions (e.g., solvent choice, stoichiometry) are critical for optimizing yields .
  • Characterization : Intermediates and final products are validated using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry (MS). For example, NMR analysis confirms regioselectivity and purity of sulfonamide intermediates .

Q. How do researchers ensure the structural fidelity of this compound during synthesis?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed for unambiguous structural confirmation. For instance, SCXRD analysis of related methoxy-biphenyl derivatives resolves bond angles, torsion angles, and crystallographic packing, which are critical for verifying synthetic accuracy .
  • Analytical Cross-Validation : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress, while infrared spectroscopy (IR) identifies functional groups like methoxy (-OCH3_3) and ether linkages .

Q. What role do methoxy substituents play in the compound’s reactivity and solubility?

  • Reactivity : The methoxy group enhances electron density in the aromatic ring via resonance, facilitating electrophilic substitutions (e.g., Friedel-Crafts acylation). This property is leveraged in synthesizing derivatives for biological screening .
  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF), which is advantageous for in vitro assays. However, steric hindrance from the biphenyl backbone may reduce solubility in aqueous media .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound derivatives?

  • Optimization Strategies :

  • Catalysis : Lewis acids (e.g., AlCl3_3) enhance Friedel-Crafts acylation efficiency for biphenyl precursors .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation, as demonstrated in analogous syntheses .
  • Workup Protocols : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates regioisomers and byproducts .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar biphenyl derivatives?

  • Case Study : Discrepancies in 1H-NMR^1 \text{H-NMR} shifts between predicted and observed methoxy proton signals can arise from conformational flexibility. Nuclear Overhauser Effect (NOE) experiments differentiate between ortho, meta, and para substituents by probing spatial proximity of protons .
  • High-Resolution MS (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic patterns or fragmentation pathways, particularly for halogenated analogs .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound in enzyme inhibition assays?

  • SAR Design :

  • Functional Group Variation : Replace the methoxy group with ethoxy or hydroxyl groups to assess steric and electronic effects on binding affinity to targets like 5-lipoxygenase .
  • Biological Assays : Enzyme inhibition is quantified via spectrophotometric methods (e.g., monitoring NADPH oxidation at 340 nm). IC50_{50} values are calculated using dose-response curves .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with catalytic sites, guiding rational modifications .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses of this compound?

  • Scale-Up Considerations :

  • Continuous Flow Reactors : Improve heat and mass transfer for exothermic steps (e.g., sulfonamide formation), reducing side reactions .
  • Purification : Switch from column chromatography to recrystallization for cost-effective bulk purification. Solvent systems (e.g., ethanol/water) are optimized for high recovery .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Verification : Contaminants (e.g., unreacted starting materials) may skew results. LC-MS purity assays (>95%) are mandatory before biological testing .
  • Assay Conditions : Variability in buffer pH, temperature, or enzyme batches can alter activity. Standardized protocols (e.g., pre-incubation times) ensure reproducibility .

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